1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine, also known by its CAS number 215655-20-2, is a chemical compound with the molecular formula C₁₁H₁₄ClFN₂ and a molecular weight of 228.69 g/mol . It falls within the class of piperazine derivatives.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Chlorination and Fluorination: Starting from piperazine, the chlorination of the benzyl position at the 2-position and subsequent fluorination at the 6-position yield the desired intermediate.
Alkylation: The final step involves alkylation of the piperazine nitrogen with the 2,5-dimethylphenyl group.
Industrial Production: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions:
Substitution Reactions: The chloro and fluorobenzyl groups are susceptible to substitution reactions.
Reduction: Reduction of the sulfonyl group may yield different derivatives.
Oxidation: Oxidation of the piperazine ring could lead to new compounds.
Common reagents include Lewis acids, nucleophiles, and reducing agents. Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related piperazine derivatives. Its distinct features set it apart in terms of structure and reactivity.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C19H22ClFN2O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22ClFN2O2S/c1-14-6-7-15(2)19(12-14)26(24,25)23-10-8-22(9-11-23)13-16-17(20)4-3-5-18(16)21/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
HHFAQMJZTDPBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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